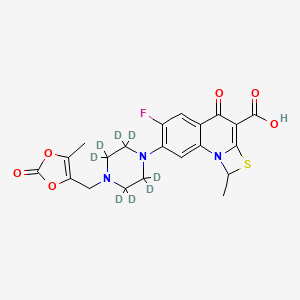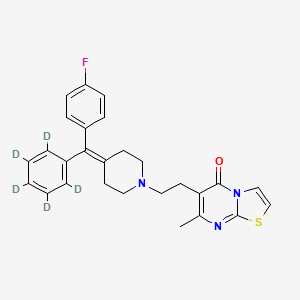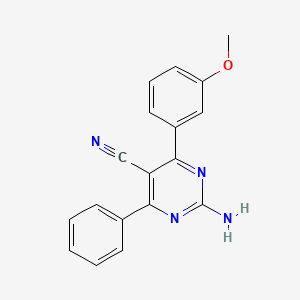
A1AR antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A1 Adenosine Receptor Antagonist 1 is a compound that targets the A1 subtype of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response. A1 Adenosine Receptor Antagonist 1 is of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications in conditions such as heart failure, arrhythmias, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A1 Adenosine Receptor Antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of nucleophilic substitution, palladium-catalyzed coupling reactions, and selective protection and deprotection steps. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of A1 Adenosine Receptor Antagonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
化学反应分析
Types of Reactions
A1 Adenosine Receptor Antagonist 1 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in A1 Adenosine Receptor Antagonist 1 and the nature of the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
A1 Adenosine Receptor Antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing
作用机制
A1 Adenosine Receptor Antagonist 1 exerts its effects by binding to the A1 subtype of adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets involved include the G protein-coupled receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, A1 Adenosine Receptor Antagonist 1 can influence various physiological processes, including heart rate, neurotransmitter release, and immune response .
相似化合物的比较
Similar Compounds
Similar compounds to A1 Adenosine Receptor Antagonist 1 include other adenosine receptor antagonists such as KW3902, BG9928, and SLV320. These compounds also target the A1 subtype of adenosine receptors but may differ in their chemical structure, binding affinity, and selectivity .
Uniqueness
A1 Adenosine Receptor Antagonist 1 is unique in its specific binding affinity and selectivity for the A1 subtype of adenosine receptors. This selectivity allows for targeted modulation of physiological processes with potentially fewer off-target effects compared to non-selective adenosine receptor antagonists .
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
2-amino-4-(3-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-5-8-13(10-14)17-15(11-19)16(21-18(20)22-17)12-6-3-2-4-7-12/h2-10H,1H3,(H2,20,21,22) |
InChI 键 |
XSVZFWPNIDCBRR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
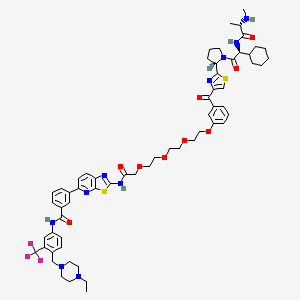


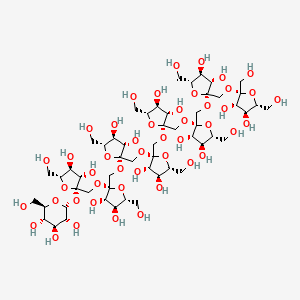
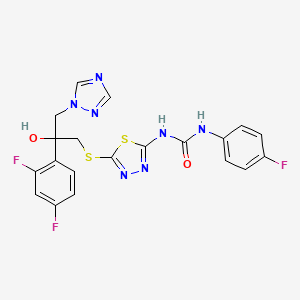
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
